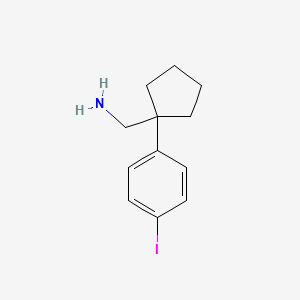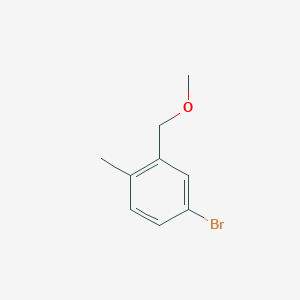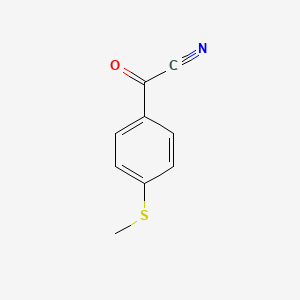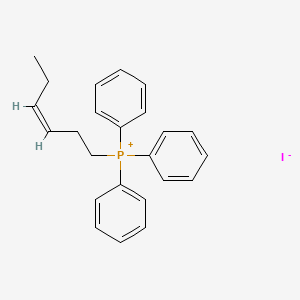
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a boron-containing organic compound with the molecular formula C12H13BClNO2.
Métodos De Preparación
The synthesis of 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Análisis De Reacciones Químicas
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Aplicaciones Científicas De Investigación
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The compound’s molecular targets and pathways depend on the specific application and the nature of the reaction it is involved in .
Comparación Con Compuestos Similares
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be compared with other boron-containing compounds such as:
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of a benzonitrile group.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Contains a phenyl group instead of a chlorobenzonitrile group.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Contains a phosphorus atom instead of a boron atom.
The uniqueness of this compound lies in its specific combination of a boron-containing dioxaborinane ring and a chlorobenzonitrile group, which imparts distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BClNO2/c1-12(2)7-16-13(17-8-12)10-5-9(6-15)3-4-11(10)14/h3-5H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPDQRZLYGXTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tetrapentyloxy-hydroxycalix[4]arene](/img/structure/B6316196.png)

